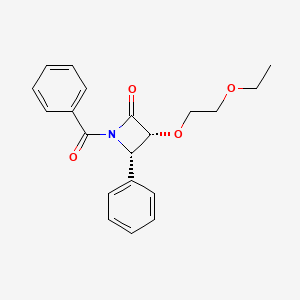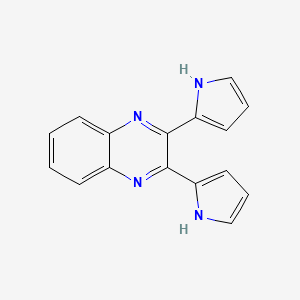
Quinoxaline, 2,3-di-1H-pyrrol-2-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline, 2,3-di-1H-pyrrol-2-yl- is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture. The structure of quinoxaline, 2,3-di-1H-pyrrol-2-yl- consists of a quinoxaline core with two pyrrole rings attached at the 2 and 3 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline, 2,3-di-1H-pyrrol-2-yl- can be achieved through various methods. One common approach involves the cyclization of 1,2-diaminobenzene with 1,2-dicarbonyl compounds in the presence of a suitable catalyst. This reaction typically occurs under mild conditions and can be carried out in various solvents such as ethanol or acetic acid. Another method involves the use of transition-metal-free catalysis, which has gained popularity due to its eco-friendly nature and cost-effectiveness .
Industrial Production Methods
In industrial settings, the production of quinoxaline, 2,3-di-1H-pyrrol-2-yl- often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial production to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Quinoxaline, 2,3-di-1H-pyrrol-2-yl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the nitrogen atoms in the quinoxaline and pyrrole rings, which can act as nucleophiles or electrophiles depending on the reaction conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize quinoxaline, 2,3-di-1H-pyrrol-2-yl- to form quinoxaline-2,3-dione derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce quinoxaline, 2,3-di-1H-pyrrol-2-yl- to form dihydroquinoxaline derivatives.
Major Products Formed
The major products formed from these reactions include quinoxaline-2,3-dione derivatives, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds. These products often exhibit enhanced biological activities and can be used in various applications such as drug development and materials science .
Aplicaciones Científicas De Investigación
Quinoxaline, 2,3-di-1H-pyrrol-2-yl- has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of new drugs with anticancer, antimicrobial, and antiviral activities. In materials science, it is used in the synthesis of organic semiconductors and light-emitting diodes. In agriculture, it is used as a component of insecticides and herbicides .
Mecanismo De Acción
The mechanism of action of quinoxaline, 2,3-di-1H-pyrrol-2-yl- involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes such as protein kinases and phosphodiesterases, leading to the modulation of cellular signaling pathways. It can also interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis and cell proliferation .
Comparación Con Compuestos Similares
Quinoxaline, 2,3-di-1H-pyrrol-2-yl- is unique compared to other similar compounds due to its specific structure and the presence of both quinoxaline and pyrrole rings. Similar compounds include quinoxaline, quinazoline, and cinnoline, which also contain nitrogen atoms in their heterocyclic structures. quinoxaline, 2,3-di-1H-pyrrol-2-yl- exhibits distinct biological activities and chemical reactivity due to the presence of the pyrrole rings .
Similar Compounds
- Quinoxaline
- Quinazoline
- Cinnoline
- Phthalazine
- Naphthyridine
Propiedades
Número CAS |
247577-05-5 |
|---|---|
Fórmula molecular |
C16H12N4 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
2,3-bis(1H-pyrrol-2-yl)quinoxaline |
InChI |
InChI=1S/C16H12N4/c1-2-6-12-11(5-1)19-15(13-7-3-9-17-13)16(20-12)14-8-4-10-18-14/h1-10,17-18H |
Clave InChI |
OGUKTDIFFFAZCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC=CN3)C4=CC=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


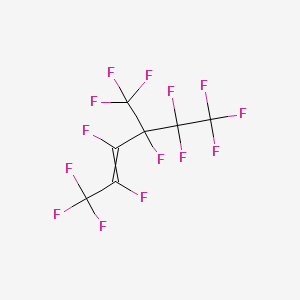
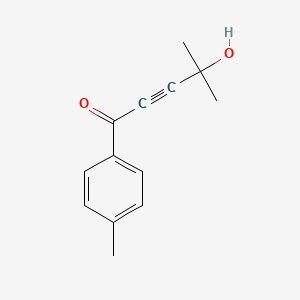
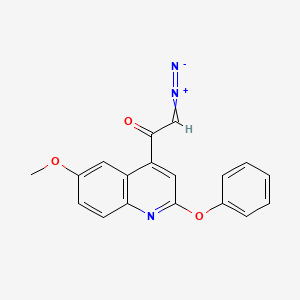
![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)
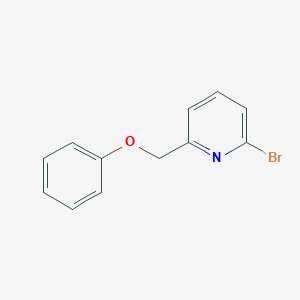
![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)
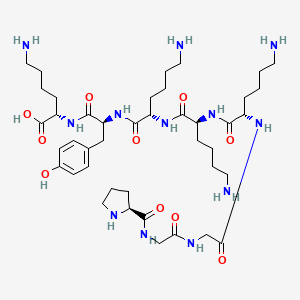
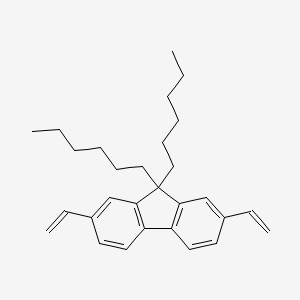
![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)
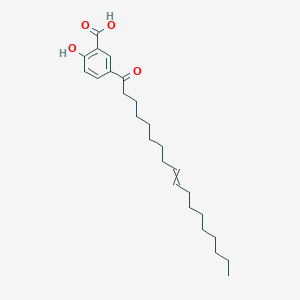

![2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B14256623.png)
![Diazene, (4-nitrophenyl)[[(phenylamino)thioxomethyl]thio]-](/img/structure/B14256626.png)
